(2Z)-2-(2-methoxybenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 2-methoxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the methoxyphenyl and methylidene groups.
2-Methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Uniqueness
(2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of both the methoxyphenyl and methylidene groups, which can impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other benzothiophenes and related compounds.
Properties
Molecular Formula |
C16H12O2S |
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Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H12O2S/c1-18-13-8-4-2-6-11(13)10-15-16(17)12-7-3-5-9-14(12)19-15/h2-10H,1H3/b15-10- |
InChI Key |
TYYAXKLSFKKUFU-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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